![molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3](/img/structure/B1337730.png)
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
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Overview
Description
“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a unique chemical compound with the empirical formula C11H11NOS and a molecular weight of 205.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCc1nc(cs1)-c2cccc(CO)c2
. The InChI is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3
. Physical And Chemical Properties Analysis
This compound has a boiling point of 77.5-79.5°C . It is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which exhibits significant antimicrobial activity . The presence of the thiazole moiety in “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” suggests potential for development into antimicrobial agents that could be effective against a variety of bacterial and fungal pathogens.
Anticancer Properties
Some thiazole compounds have shown promising results as anticancer agents. For instance, tiazofurin is a notable thiazole-based drug with anticancer activity . The structural features of “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” could be explored for the development of new anticancer drugs, potentially targeting specific cancer cell lines.
Antioxidant Effects
Thiazoles have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research on thiazole derivatives has revealed compounds with potent antioxidant activity, which could be beneficial in designing new therapeutic agents .
Anti-Alzheimer’s Disease
The fight against neurodegenerative diseases like Alzheimer’s has seen the use of thiazole derivatives. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them suitable candidates for drug development in this field .
Antihypertensive Usage
Thiazole derivatives have been utilized in the synthesis of antihypertensive drugs. Their structural diversity allows for the modulation of biological targets involved in blood pressure regulation, indicating a potential application of “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” in creating new antihypertensive medications .
Hepatoprotective Activity
The liver-protective effects of thiazole compounds have been documented, with some derivatives showing hepatoprotective activities. This suggests that “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” could be investigated for its potential to protect the liver from various toxins and pharmacological insults .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a compound with a diverse range of biological activities . . Thiazole derivatives, in general, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds can act like a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets . For example, some thiazole compounds have been found to influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The compound’s molecular weight (20528) and physical properties (solid form, boiling point 775-795°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been shown to exhibit a range of effects, including analgesic and anti-inflammatory activities .
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
properties
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJEQBWBSZOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427798 |
Source
|
Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850375-06-3 |
Source
|
Record name | 3-(2-Methyl-4-thiazolyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850375-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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